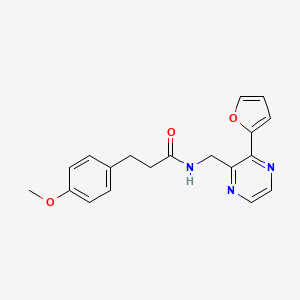

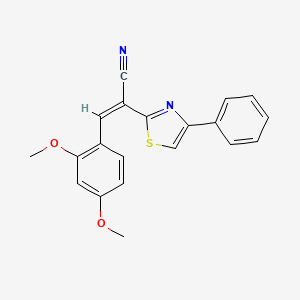

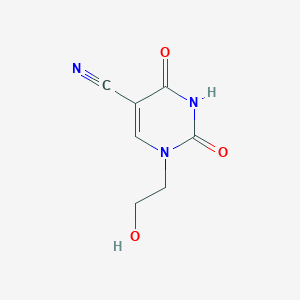

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They are also structural motifs in biologically active drug molecules .

Synthesis Analysis

Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported .Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse, depending on the specific compound. For example, 4-(2-Furoylamino)phenyl 2-furoate is a related compound with the molecular formula C16H11NO5 .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, sulfur ylides have been used as universal synthetic precursors for various chemical transformations . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .科学的研究の応用

Synthesis and Chemical Reactions

Research into 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate often explores its synthesis and reactivity, aiming to expand the toolkit of organic synthesis and create novel molecules with potential applications in materials science, pharmaceuticals, and more.

- C-N Bond Formation Reactions : The compound participates in C-N bond formation reactions via transition metal catalysis, demonstrating its utility in creating complex nitrogen-containing structures (Tamaru & Kimura, 1997).

- Synthesis and Cascade Rearrangement : It undergoes synthesis and cascade rearrangements to form other nitrogen-containing heterocycles, showcasing its versatility in organic synthesis (Molotov et al., 2003).

- Furan Derivatives : The compound's reactions and transformations into various furan derivatives are explored, indicating its potential as a building block for more complex molecules (Rijke & Boelens, 2010).

Mechanistic Insights and Molecular Structures

Investigations also delve into the mechanistic aspects and structural elucidation of reactions involving 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate, providing foundational knowledge for further chemical innovation.

- Mechanistic Studies : Detailed mechanistic studies on reactions involving the compound, such as oxidative rearrangements and polymerizations, are critical for understanding how it can be manipulated in synthetic pathways (Makarov et al., 2016).

Applications in Polymer Science and Materials Chemistry

The versatility of 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate extends to polymer science and materials chemistry, where it serves as a precursor or component in the synthesis of polymers and functional materials.

- Polymer Chemistry : The compound finds applications in polymer chemistry, such as in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, indicating its role in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).

将来の方向性

The future directions for research into furan derivatives are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

特性

IUPAC Name |

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-23-16(20)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVFOFZESYCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)